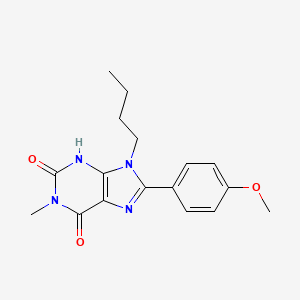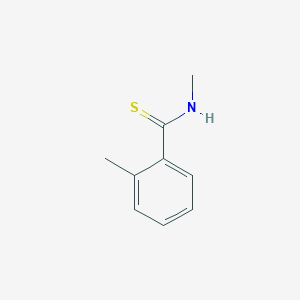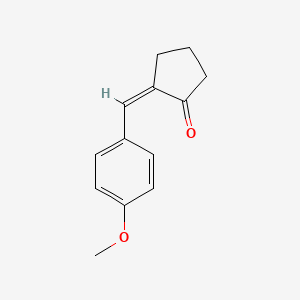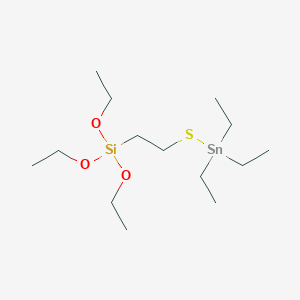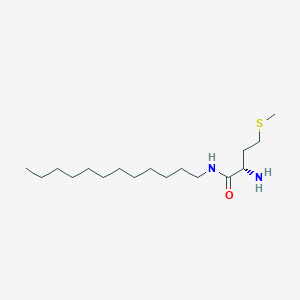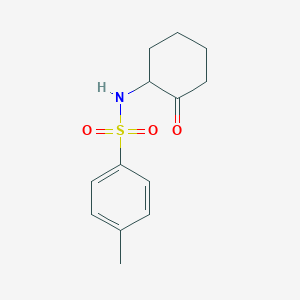![molecular formula C15H14N4O3 B14602897 3-Acetyl-7,8,10-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione CAS No. 60823-53-2](/img/structure/B14602897.png)
3-Acetyl-7,8,10-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-7,8,10-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione is a complex organic compound belonging to the pteridine family. Pteridines are bicyclic heterocyclic compounds that play significant roles in biological systems, including as pigments and enzyme cofactors
Preparation Methods
The synthesis of 3-Acetyl-7,8,10-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione typically involves multi-step organic reactions. The synthetic routes often start from simpler pteridine derivatives, utilizing methods such as nucleophilic substitution, organometallic couplings, and side chain elaboration . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
3-Acetyl-7,8,10-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced pteridine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Acetyl-7,8,10-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its role as a pteridine derivative makes it valuable in studying metabolic pathways and enzyme functions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Acetyl-7,8,10-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets, such as enzymes in the folate biosynthesis pathway. It may act as an inhibitor or modulator of these enzymes, affecting the metabolic processes in which they are involved . The pathways influenced by this compound include those related to nucleotide synthesis and cellular metabolism.
Comparison with Similar Compounds
3-Acetyl-7,8,10-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione can be compared with other pteridine derivatives such as:
Properties
CAS No. |
60823-53-2 |
|---|---|
Molecular Formula |
C15H14N4O3 |
Molecular Weight |
298.30 g/mol |
IUPAC Name |
3-acetyl-7,8,10-trimethylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C15H14N4O3/c1-7-5-10-11(6-8(7)2)18(4)13-12(16-10)14(21)19(9(3)20)15(22)17-13/h5-6H,1-4H3 |
InChI Key |
FOSQUDGNHHDHGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)N(C(=O)C3=N2)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


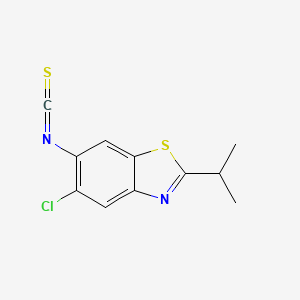
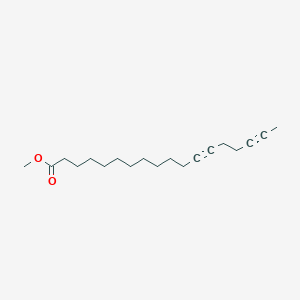
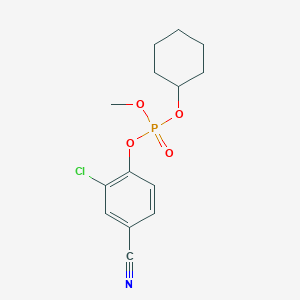
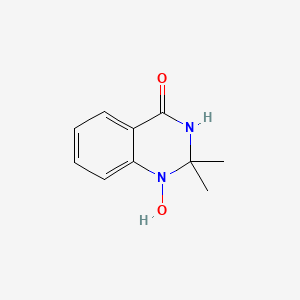
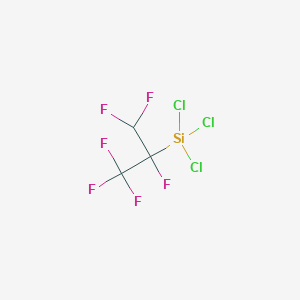


![3-[Benzoyl(hydroxy)amino]benzene-1-sulfonic acid](/img/structure/B14602863.png)
